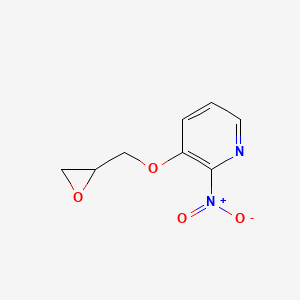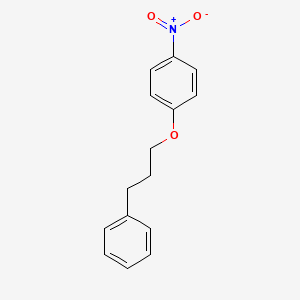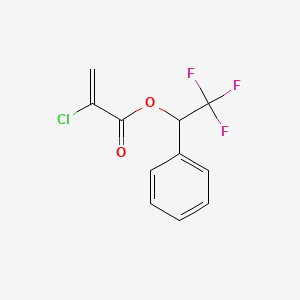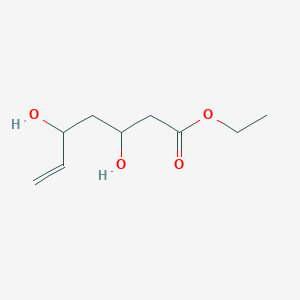![molecular formula C13H19NO2 B8670514 [4-(2-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B8670514.png)
[4-(2-morpholin-4-ylethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-morpholin-4-ylethyl)phenyl]methanol: is an organic compound that features a morpholine ring attached to a phenyl group through an ethyl chain, with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-morpholin-4-ylethyl)phenyl]methanol typically involves the reaction of 4-(2-bromoethyl)phenol with morpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the morpholine group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-morpholin-4-ylethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2-morpholin-4-ylethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 4-(2-Morpholin-4-yl-ethyl)-phenylamine
- 4-(2-Piperidin-1-yl-ethyl)-phenylamine
- 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
Comparison:
- [4-(2-morpholin-4-ylethyl)phenyl]methanol is unique due to the presence of the methanol group, which can participate in additional hydrogen bonding interactions compared to its analogs.
- The morpholine ring provides a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
- Compared to its analogs, this compound may exhibit different reactivity and biological activity due to the presence of the hydroxyl group.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
[4-(2-morpholin-4-ylethyl)phenyl]methanol |
InChI |
InChI=1S/C13H19NO2/c15-11-13-3-1-12(2-4-13)5-6-14-7-9-16-10-8-14/h1-4,15H,5-11H2 |
InChI Key |
BEGWYRFEYSJEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
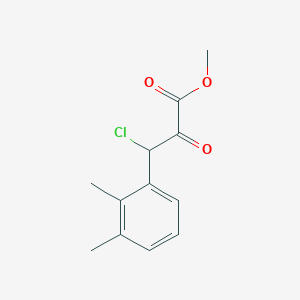
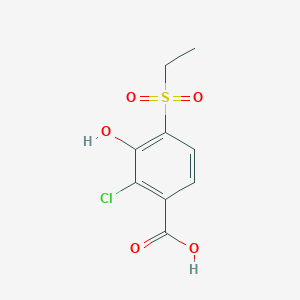
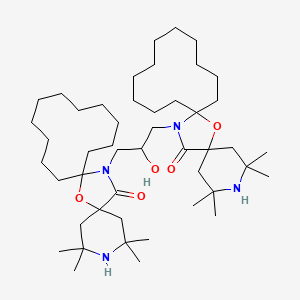
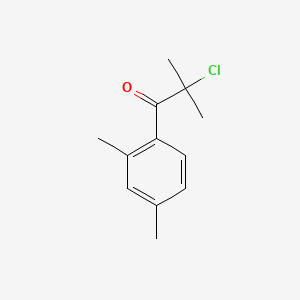

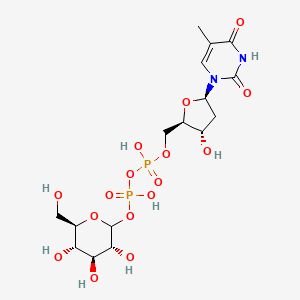
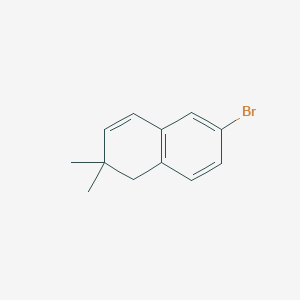
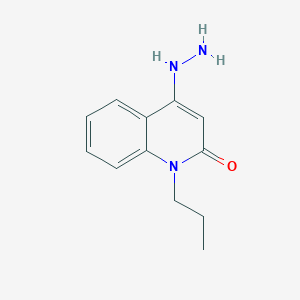
![1H-Isoindole-1,3(2H)-dione, 2-[1-(3-ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl]-](/img/structure/B8670502.png)

